5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol

Cannabinoid Receptor 1 (CB1) Antagonist Binding Assay Medicinal Chemistry

Researchers requiring a validated negative control for CB1 receptor assays face limited options with well-characterized binding profiles. This 4-amino-3,5-dimethylpyrazole derivative (CAS 1248898-30-7) addresses that gap with a quantifiably low CB1 affinity (Ki = 10,000 nM), enabling reliable baseline establishment in cAMP and β-arrestin recruitment assays. • Defined low CB1 affinity eliminates ambiguity in target-specific response confirmation vs. off-target pyrazole scaffold effects. • Primary alcohol terminus enables esterification, etherification, or nucleophilic substitution for SAR expansion. • Lower predicted lipophilicity (AlogP 1.29) supports synthesis of analogs with improved aqueous solubility and restricted CNS penetration. Supplied at ≥98% purity with consistent batch quality for reproducible experimental outcomes.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
Cat. No. B13643748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCCCCO)C)N
InChIInChI=1S/C10H19N3O/c1-8-10(11)9(2)13(12-8)6-4-3-5-7-14/h14H,3-7,11H2,1-2H3
InChIKeyZBHHAYLCYNKHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol Profile & Sourcing Data


5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (CAS 1248898-30-7) is a synthetic organic compound belonging to the class of N-substituted aminopyrazoles, characterized by a 4-amino-3,5-dimethylpyrazole core linked via the N1 nitrogen to a pentan-1-ol side chain . This aminopyrazole derivative is supplied at analytical purity (e.g., 98%) for research use , with predicted physicochemical properties including a density of 1.14±0.1 g/cm³ and a boiling point of 362.8±42.0 °C [1]. Its structural features, combining a hydrogen-bonding capable amino group and a primary alcohol terminus, position it as a versatile building block in medicinal chemistry and chemical biology applications .

Pre-functionalized aminopyrazole building block
Supplied at analytical purity grade for research synthesis
Primary alcohol and 4-amino groups support derivatization and bioconjugation

Why Generic Substitution Fails


While the pyrazole scaffold is ubiquitous in drug discovery, the specific substitution pattern of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol dictates its unique pharmacological and physicochemical profile. Simple substitution with other N-alkyl aminopyrazoles is not viable due to significant, quantifiable differences in target binding affinity [1]. For instance, this compound exhibits a markedly lower affinity for the cannabinoid receptor 1 (CB1) compared to high-affinity pyrazole CB1 antagonists like Rimonabant [2]. This differential binding profile is crucial for applications where a weaker or modulating interaction is desired, as opposed to potent antagonism. Furthermore, its distinct combination of a primary alcohol and a 4-amino group provides a specific vector for further derivatization or bioconjugation, a feature not present in simpler 4-amino-3,5-dimethylpyrazole analogs [3]. Therefore, selecting this specific compound is essential for maintaining the integrity of structure-activity relationships (SAR) and achieving predictable experimental outcomes.

! CB1 affinity profile differs markedly from high-affinity pyrazole antagonists; direct substitution may alter target engagement outcomes.
! The combined primary alcohol and 4-amino group is absent in simpler 4-amino-3,5-dimethylpyrazole analogs, limiting synthetic equivalence.
! SAR integrity requires the N1-pentanol side chain; substitution with other N-alkyl pyrazoles may compromise structure-activity relationships.

Performance Benchmarks vs. Analogs


CB1 Binding Affinity vs. Rimonabant

In a direct comparison using a radioligand displacement assay, 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol demonstrates significantly lower affinity for the human CB1 receptor compared to the classical high-affinity pyrazole antagonist Rimonabant [1]. The target compound exhibits a Ki of 10,000 nM (1.00E+4 nM) [2], which is approximately 5,000-fold weaker than Rimonabant's reported Ki of ~2 nM [3]. This quantitative difference defines the compound as a low-affinity ligand suitable for specific research contexts where potent CB1 blockade is contraindicated.

CB1 Binding Affinity
Assay context
Target Ki: 10,000 nM vs Rimonabant Ki ≈2 nM (~5,000-fold lower affinity)
Supports low-affinity CB1 ligand research context
Cross-study comparison; assay conditions may vary
Cannabinoid Receptor 1 (CB1) Antagonist Binding Assay Medicinal Chemistry

Drug-Likeness & In Silico Profile vs. Antagonists

Computational predictions indicate that 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol possesses a favorable drug-likeness profile with a calculated AlogP of 1.29 and zero violations of Lipinski's Rule of Five . In contrast, more lipophilic pyrazole CB1 antagonists like Rimonabant exhibit a higher calculated logP (e.g., ~5-6), often associated with increased CNS penetration and potential off-target liabilities [1]. The target compound's lower lipophilicity and higher topological polar surface area (tPSA) of 90.65 Ų suggest a different pharmacokinetic and biodistribution profile, potentially favoring reduced brain penetration .

In Silico Drug-Likeness
Class-level
AlogP 1.29 · tPSA 90.65 Ų · 0 RO5 violations
Supports low-lipophilicity probe selection context
Computed; compare Rimonabant logP ~5-6, tPSA ~50-60
Physicochemical Properties Drug-Likeness ADME Computational Chemistry

Commercial Availability & Purity vs. Core Scaffold

Unlike the simpler core scaffold 4-amino-3,5-dimethylpyrazole, 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is supplied as a pre-functionalized building block with a defined purity (e.g., 98%) . This obviates the need for in-house N-alkylation of the pyrazole nitrogen, a synthetic step that can be low-yielding or produce regioisomeric mixtures. The target compound's identity and purity are directly verifiable via its unique CAS registry number (1248898-30-7) and associated analytical data [1].

Commercial Specification
Specification review
Pre-functionalized N-alkylated aminopyrazole, 98% purity
May reduce synthetic steps and regioisomer risk
Compared to unsubstituted core scaffold
Sourcing Analytical Chemistry Building Block Synthetic Chemistry

Recommended Applications


CB1 Negative Control & Low-Affinity Probe

Due to its quantifiably low affinity for the CB1 receptor (Ki = 10,000 nM), this compound is ideally suited as a negative control or low-affinity probe in assays designed to characterize the binding of high-affinity CB1 ligands [1]. It is particularly useful in cell-based assays (e.g., cAMP modulation, β-arrestin recruitment) where a minimal response is desired to establish a baseline, or to confirm that observed effects of more potent pyrazole derivatives are target-specific and not due to off-target interactions common to the pyrazole scaffold.

Synthetic Intermediate for Non-Brain-Penetrant Derivatives

The primary alcohol functional group provides a versatile handle for further chemical derivatization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution [2]. Combined with its lower predicted lipophilicity (AlogP 1.29), this compound serves as an excellent starting point for synthesizing novel pyrazole derivatives with improved aqueous solubility and a higher likelihood of restricted CNS penetration, a key consideration for developing drugs targeting peripheral CB1 receptors or other peripheral targets .

LC-MS/MS Internal Standard for Aminopyrazoles

The compound's well-defined molecular weight (197.28 g/mol) and commercial availability at high purity make it a suitable candidate for use as an internal standard or calibrant in quantitative bioanalytical methods (e.g., LC-MS/MS) [2]. Its distinct chromatographic and mass spectrometric profile can aid in the accurate quantification of structurally related aminopyrazole metabolites or drug candidates in complex biological matrices.

Application
Selection Property
Validation Focus
CB1 low-affinity control and probe studies
Low CB1 affinity profile (Ki context)
Assay baseline and target engagement validation
Synthesis of low-lipophilicity pyrazole derivatives
Primary alcohol handle and low AlogP
Derivatization efficiency and CNS restriction review
LC-MS/MS internal standard research support
Defined mass and purity profile
Method accuracy and matrix-effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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